molecular formula C17H19FN2O4S2 B2888056 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzenesulfonamide CAS No. 895791-42-1

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzenesulfonamide

Cat. No.: B2888056
CAS No.: 895791-42-1
M. Wt: 398.47
InChI Key: AZFOVMBTEBRYDB-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,2-thiazinan ring system sulfonated at the sulfur atom (1,1-dioxido group) and a 4-fluorobenzyl substituent on the sulfonamide nitrogen.

The synthesis of such compounds typically involves nucleophilic substitution reactions, Friedel-Crafts acylations, and cyclization steps. For example, benzenesulfonamide derivatives are often synthesized via reactions of sulfonyl chlorides with amines or hydrazides, followed by functionalization of the aromatic ring or heterocyclic systems . Spectral characterization (e.g., IR, NMR) confirms the presence of key functional groups, such as the sulfonamide S=O stretch (~1250 cm⁻¹) and fluorobenzyl aromatic protons (~7.2–7.4 ppm in ¹H-NMR) .

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c18-15-5-3-14(4-6-15)13-19-26(23,24)17-9-7-16(8-10-17)20-11-1-2-12-25(20,21)22/h3-10,19H,1-2,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFOVMBTEBRYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)benzenesulfonamide is a member of the benzenesulfonamide class, characterized by a unique thiazinan moiety that enhances its biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C14H15FN2O5S\text{C}_{14}\text{H}_{15}\text{F}\text{N}_2\text{O}_5\text{S}

This structure includes a benzenesulfonamide core with a thiazinan ring and a fluorobenzyl substituent, contributing to its unique pharmacological profile.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the realm of cancer therapeutics. The following sections detail these activities.

Anticancer Activity

Research has demonstrated that compounds containing thiazinan rings often exhibit potent anticancer properties. The compound has been investigated for its ability to inhibit key enzymes involved in cancer pathways, particularly those associated with the KRAS G12D mutation, which is prevalent in various cancers.

Key Findings:

  • Cell Line Studies: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has been reported to have an IC50 value of 3.99±0.21μM3.99\pm 0.21\,\mu M against breast cancer cell lines (MDA-MB-468) and 4.51±0.24μM4.51\pm 0.24\,\mu M against leukemia cell lines (CCRF-CM) .
  • Mechanism of Action: The compound appears to arrest the cell cycle at the G0-G1 and S phases and increases levels of cleaved caspases 3 and 9, indicating activation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureBiological Activity
Thiazinan RingEnhances reactivity and binding affinity to target proteins
Fluorobenzyl GroupIncreases lipophilicity and cellular uptake
Sulfonamide MoietyKnown for antibacterial and anticancer properties

Case Studies

Several case studies highlight the efficacy of this compound in various experimental settings:

  • Study on KRAS Mutant Cancers: A study focused on the inhibition of KRAS G12D mutant pathways showed that compounds similar to this compound could selectively bind to mutant KRAS proteins, leading to reduced cell proliferation .
  • Cytotoxicity Assays: Additional cytotoxicity assays demonstrated that this compound significantly inhibited tumor growth in xenograft models when administered at therapeutic doses .

Pharmacological Implications

The unique combination of thiazinan and sulfonamide functionalities in this compound suggests potential applications beyond oncology:

  • Antimicrobial Properties: Similar compounds have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth .
  • Anti-inflammatory Effects: The sulfonamide moiety is also associated with anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Comparison with Similar Compounds

Compound A : 4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonamide (Sulthiame)

  • Molecular Formula : C₁₀H₁₂N₂O₃S₂
  • Molecular Weight : 290.36 g/mol
  • Key Features :
    • Lacks the 4-fluorobenzyl substituent on the sulfonamide nitrogen.
    • Clinically used as an anticonvulsant, targeting carbonic anhydrase isoforms .
  • Synthesis : Derived from direct sulfonylation of 1,2-thiazinan without fluorobenzyl functionalization .

Compound B : 5-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide

  • Molecular Formula : C₂₀H₁₉FN₄O₄S
  • Molecular Weight : 430.45 g/mol
  • Key Features: Incorporates a naphthyridine-carboxamide scaffold instead of benzene.
  • Pharmacological Relevance : May exhibit antiviral or anticancer activity due to naphthyridine’s DNA-intercalating properties .

Compound C : 4-Bromo-2-fluoro-N-(4-fluorobenzyl)-N-(prop-2-ynyl)benzenesulfonamide

  • Molecular Formula: C₁₆H₁₂BrF₂NO₂S
  • Molecular Weight : 408.24 g/mol
  • Key Features :
    • Contains a bromo-fluoro substitution on the benzene ring and a propargyl group on the sulfonamide nitrogen.
    • The propargyl moiety allows for click chemistry modifications, making it a versatile intermediate for drug discovery .

Compound D : 2-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydro-4-pyrimidinecarboxamide

  • Molecular Formula : C₁₇H₁₉FN₄O₅S
  • Molecular Weight : 410.42 g/mol
  • Key Features: Pyrimidinecarboxamide core replaces the benzene ring, introducing additional hydrogen-bond donors (5-hydroxy and 6-oxo groups). Reported as an HIV-1 integrase inhibitor, highlighting its role in antiviral therapy .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Sulthiame (Compound A) Compound B Compound C Compound D
LogP ~2.5 (estimated) 1.8 ~1.2 (polar naphthyridine) ~3.0 (hydrophobic propargyl) ~1.5 (pyrimidine polarity)
Water Solubility Low (sulfonamide hydrophobicity) Moderate (lacks fluorobenzyl) Very low (extended aromaticity) Low Moderate (polar pyrimidine)
Enzymatic Targets Carbonic anhydrase? Carbonic anhydrase IX/XII DNA topoisomerase? N/A (intermediate) HIV-1 integrase

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